4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is a chemical compound with a complex structure that includes an aminopentyl group and difluorobenzenecarbonitrile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps, starting with the preparation of the aminopentyl group and its subsequent attachment to the difluorobenzenecarbonitrile moiety. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a suitable aminopentyl precursor with 2,6-difluorobenzenecarbonitrile under controlled conditions.
Reductive Amination: This method involves the reduction of a nitro or nitrile precursor to form the aminopentyl group, followed by its attachment to the difluorobenzenecarbonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The aminopentyl group may interact with enzymes or receptors, while the difluorobenzenecarbonitrile moiety can influence the compound’s binding affinity and specificity. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((1R)-1-Aminopentyl)-2,6-difluorobenzene: Lacks the carbonitrile group.
4-((1R)-1-Aminopentyl)-2,6-difluorobenzonitrile: Similar structure but different functional groups.
Uniqueness
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14F2N2 |
---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
4-[(1R)-1-aminopentyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C12H14F2N2/c1-2-3-4-12(16)8-5-10(13)9(7-15)11(14)6-8/h5-6,12H,2-4,16H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
DXWQFFLMIMKLGC-GFCCVEGCSA-N |
Isomerische SMILES |
CCCC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N |
Kanonische SMILES |
CCCCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.